Benzylium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

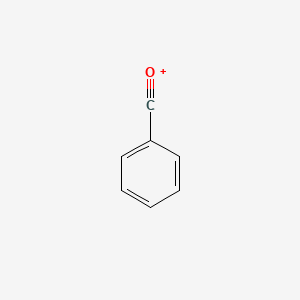

Benzylium is a useful research compound. Its molecular formula is C7H5O+ and its molecular weight is 105.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Chemistry

1.1. Reactivity and Synthesis

Benzylium ions play a crucial role in organic synthesis, particularly in electrophilic aromatic substitution reactions. They are often generated from the ionization of benzyl chloride or through the deprotonation of benzyl alcohol under acidic conditions. Their stability and reactivity make them valuable intermediates for synthesizing complex organic molecules.

- Case Study: Electrophilic Aromatic Substitution

In a study on the synthesis of substituted phenols, this compound ions were used to facilitate the introduction of various substituents onto the aromatic ring. The reaction conditions were optimized to enhance the yield and selectivity of the desired products, demonstrating the utility of this compound in creating diverse chemical entities .

1.2. Spectroscopic Studies

this compound's electronic transitions have been extensively studied using techniques such as ultraviolet-visible spectroscopy and infrared spectroscopy. These studies provide insights into the structural characteristics and stability of this compound ions compared to their isomeric forms, such as tropylium.

- Data Table: Spectroscopic Properties of this compound Ions

| Property | Value |

|---|---|

| Wavelength Range (nm) | 250–550 |

| pKa | 8.89 at 40 °C |

| Absorption Peaks | 630 cm−1 (IR) |

These properties are critical for understanding the behavior of this compound in various chemical environments .

Materials Science

2.1. Polymer Chemistry

this compound ions have been utilized as initiators in polymerization reactions, particularly in cationic polymerization processes. Their ability to generate reactive sites on polymer chains allows for controlled polymer growth and functionalization.

- Case Study: Cationic Polymerization

Research demonstrated that this compound ions could effectively initiate the polymerization of isobutylene, leading to polymers with tailored molecular weights and functionalities. The resulting materials exhibited enhanced mechanical properties suitable for industrial applications .

Environmental Chemistry

3.1. CO2 Capture

Recent studies have explored the use of this compound derivatives in carbon dioxide capture technologies. Aqueous solutions containing benzylamine (a derivative) were found to promote CO2 absorption more effectively than traditional solvents.

- Research Findings: CO2 Absorption Efficiency

Experiments indicated that solutions with benzylamine achieved a CO2 loading capacity of 0.45 mol CO2/mol benzylamine at specific conditions (15 kPa and 40 °C). This efficiency positions benzylamine as a promising candidate for post-combustion carbon capture technologies .

Propiedades

Fórmula molecular |

C7H5O+ |

|---|---|

Peso molecular |

105.11 g/mol |

Nombre IUPAC |

benzylidyneoxidanium |

InChI |

InChI=1S/C7H5O/c8-6-7-4-2-1-3-5-7/h1-5H/q+1 |

Clave InChI |

UIVYRGNJIZIXRC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C#[O+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.